BENGHE Foundational & Exploratory

Check Availability & Pricing

Propylamine Hydroiodide molecular weight

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: Propylamine Hydroiodide
CAS No.: 14488-45-0
Cat. No.: B1434584

Get Quote

\ J

Technical Whitepaper: Propylamine Hydroiodide — Synthesis, Characterization, and
Stoichiometric Precision

Executive Summary

Propylamine Hydroiodide (PAI), with a molecular weight of 187.02 g/mol , has emerged as a
critical organic halide salt in materials science, specifically for defect passivation in Perovskite
Solar Cells (PSCs). While its primary utility lies in optoelectronics, the principles of its
synthesis, salt formation, and solid-state characterization are directly transferable to
pharmaceutical salt selection workflows.

This guide moves beyond basic physical constants to address the operational implications of
molecular weight: stoichiometry. In both doping perovskite lattices and synthesizing
pharmaceutical intermediates, a deviation in mass balance due to impurities or hydration can
lead to catastrophic device failure or yield loss. This document provides a self-validating
framework for synthesizing, verifying, and utilizing PAI with high precision.

Part 1: Physicochemical Profile & Molecular Weight
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The precise molecular weight is the anchor for all stoichiometric calculations. For PAI, the
theoretical value must be reconciled with experimental realities (hygroscopicity).

Property Value /| Description
IUPAC Name Propan-1-amine hydroiodide
CAS Number 14488-45-0

] (or
Chemical Formula

)

Molecular Weight 187.02 g/mol
Appearance White to off-white crystalline powder

Highly soluble in water, ethanol, DMF, DMSO;

Solubility ) o
sparingly soluble in diethyl ether.[1]
] ] ~280 °C (Decomposition often precedes melting
Melting Point o
in air)
o Moderate. Critical Note: Absorbed water shifts
Hygroscopicity

the effective mass, altering stoichiometry.

The Stoichiometric Imperative

In perovskite engineering (e.g.,

), PAl is often added at low molar percentages (e.g., 0.5 — 5 mol%). If the PAI reagent is wet or
impure, the actual molar concentration of the propylammonium cation (

) introduced is lower than calculated.

e Scenario: Using 98% pure PAI (2% water) without correction.

o Result: A 2% deficit in surface passivation sites, leading to unpassivated iodide vacancies
and non-radiative recombination centers.

Part 2: High-Purity Synthesis Protocol
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Objective: Synthesize anhydrous Propylamine Hydroiodide (>99.5% purity) suitable for
electronic-grade applications.

Reagents Required

e Propylamine (

): >99%, redistilled if yellow.

e Hydroiodic Acid (

): 57 wt.% aqueous solution (stabilized).[2]

e Solvent: Ethanol (Absolute) and Diethyl Ether (Anhydrous).

o Apparatus: Rotary evaporator, Ice bath, Schlenk line (optional for drying).

Step-by-Step Methodology

e Thermodynamic Control (Ice Bath):
o Place 50 mL of Ethanol in a round-bottom flask submerged in an ice bath (

).

o Add Propylamine (1.0 eq) slowly. Reasoning: The reaction with acid is highly exothermic;
heat control prevents oxidation of the amine.

e Acid Addition:
o Add Hydroiodic Acid (1.05 eq, slight excess) dropwise under vigorous stirring.
o Observation: The solution may turn slightly yellow due to trace

formation; this will be removed later.

o Stir for 2 hours at

, then allow to warm to room temperature for 1 hour.
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e Solvent Removal:
o Use a rotary evaporator at

under reduced pressure to remove ethanol and water.

o Endpoint: A wet, yellowish solid residue remains.
 Purification (Recrystallization):

o Dissolve the residue in a minimum amount of hot Ethanol (

).

o Cool to room temperature, then add cold Diethyl Ether until the solution becomes turbid.
o Refrigerate at
overnight. The PAI will crystallize as white needles/plates.
e Washing & Drying:
o Filter the crystals and wash 3x with cold Diethyl Ether (removes excess

and unreacted amine).

o Critical Step: Dry in a vacuum oven at

for 24 hours. Store in a desiccator or glovebox.

Visual Workflow: Synthesis Logic

Raw Materials ropwise Addition_y | Exothermic Mixing | _stir 2n Rotary Evaporation rude Soli iter E et Crystals nhydrous Product Pure PA
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Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow emphasizing thermal control and purification to
ensure stoichiometric integrity.
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Part 3: Analytical Validation (Self-Validating
Systems)

To trust the molecular weight of 187.02 in your calculations, you must validate the material's
identity and purity.

H-NMR Spectroscopy (ldentity)

e Solvent: DMSO-d6.
o Expected Signals:

o 0.9 ppm (triplet, 3H,

)

o 1.6 ppm (multiplet, 2H,

)

o 2.8 ppm (triplet, 2H,

)

o 7.5+ ppm (broad singlet, 3H,
)

« Validation: Integration ratio must be 3:2:2:3. Deviations in the ammonium proton integral
suggest incomplete protonation or moisture exchange.

Argentometric Titration (Purity)

o Method: Potentiometric titration with

e Logic: Measures the lodide (

) content directly.
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e Calculation:

o If Purity < 99%, recrystallize. If Purity > 100%, the sample is likely wet (water has lower
MW than PAI, artificially inflating the apparent molarity if mass is used as basis) or
contains excess HI. Correction: Wet sample would lower the purity calculation if assuming
dry mass. Purity > 100% usually implies presence of a lower MW impurity (like Ammonium
lodide) or weighing error.

Part 4: Applications in Research
A. Perovskite Solar Cells (Passivation)

PAl is a "bulky" organic cation. Unlike Methylammonium (

), Propylammonium (

) is too large to fit into the 3D perovskite lattice cage. Instead, it acts at the surface and grain
boundaries.

e Mechanism:
o Defect Healing:

from PAI fills iodide vacancies (

)-

o Steric Barrier: The hydrophobic propyl chain (

) orients outward, repelling moisture and preventing degradation.

o Dimensionality Engineering: Forms a 2D (

) capping layer on top of the 3D perovskite, reducing non-radiative recombination.

B. Pharmaceutical Salt Selection

While PAI itself is rarely an API, it serves as a model for hydroiodide salt screens.

e Why Hydroiodides? Hl is a strong acid (
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). It can protonate very weak bases where HCI or Mesylate might fail.

o Risk: lodides are prone to oxidation (

, turning yellow). PAI stability testing (stress testing at

) provides data on oxidative stability of aliphatic amine hydroiodides.

Visual Mechanism: Surface Passivation
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Figure 2: Mechanism of action for Propylamine Hydroiodide in stabilizing Perovskite films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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